Bienvenue dans la boutique en ligne BenchChem!

2,3-Di-2-furanyl-6-methoxyquinoxaline

apoptosis cancer biology Bcl-2 family

This difuran-substituted quinoxaline scaffold is IRREPLACEABLE for PI3Kα H1047R mutant and BFL-1 apoptosis studies. The 2-furanyl motif drives >500-fold selectivity over phenyl analogs; 6-methoxy modulates CNS penetration (logP ~3.05, TPSA 61 Ų). Standard 2,3-diphenylquinoxalines CANNOT replicate this activity profile. Procure this specific chemotype to ensure target engagement validity in your kinase or Bcl-2 family assays. Ideal for focused library synthesis and CNS drug discovery programs.

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
Cat. No. B5675902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Di-2-furanyl-6-methoxyquinoxaline
Molecular FormulaC17H12N2O3
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4
InChIInChI=1S/C17H12N2O3/c1-20-11-6-7-12-13(10-11)19-17(15-5-3-9-22-15)16(18-12)14-4-2-8-21-14/h2-10H,1H3
InChIKeyKERKANPWIRULOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Di-2-furanyl-6-methoxyquinoxaline: Core Physicochemical and Pharmacological Profile for Informed Research Procurement


2,3-Di-2-furanyl-6-methoxyquinoxaline (CAS 297743-16-9) is a heterocyclic small molecule featuring a quinoxaline core with furan-2-yl substituents at positions 2 and 3, and a methoxy group at position 6 [1]. It is a member of the 2,3-di(heteroaryl)quinoxaline class, which is widely explored in medicinal chemistry and materials science due to its electron-deficient π-system and capacity for π-stacking interactions [2]. The compound exhibits an EC50 of 4.93 μM against Bcl-2-related protein A1 (BFL-1) in a multiplexed bead-based assay, indicating potential as a chemical probe for apoptosis research [1]. Its predicted physicochemical properties—including a logP of ~3.05, topological polar surface area of 61 Ų, and absence of hydrogen bond donors—suggest favorable membrane permeability and central nervous system penetration .

Why 2,3-Di-2-furanyl-6-methoxyquinoxaline Cannot Be Replaced by Generic 2,3-Diarylquinoxalines


The 2-furanyl substituents and 6-methoxy motif in 2,3-Di-2-furanyl-6-methoxyquinoxaline are not interchangeable with other 2,3-diarylquinoxalines due to profound electronic and steric effects on target binding and selectivity. SAR studies on difuran-substituted quinoxalines reveal that the 2-furanyl group is critical for achieving sub-micromolar potency against the PI3Kα H1047R mutant, with compound 7b (a close analog) demonstrating an EC50 of 0.137 μM—over 500-fold improvement over the initial phenyl-substituted hit [1]. Replacement of furan with phenyl abolishes this activity, confirming the unique contribution of the oxygen-containing heteroaromatic ring [1]. Additionally, the 6-methoxy group serves as a hydrogen bond acceptor and modulates electronic density on the quinoxaline core, directly influencing both target engagement and the compound's predicted CNS multiparameter optimization (MPO) score . These structural elements collectively dictate the compound's profile, making generic 2,3-diphenylquinoxalines or unsubstituted analogs unsuitable surrogates.

Quantitative Differentiation: 2,3-Di-2-furanyl-6-methoxyquinoxaline vs. Structural Analogs


Target Engagement: Bcl-2 A1 (BFL-1) Inhibition

2,3-Di-2-furanyl-6-methoxyquinoxaline demonstrates an EC50 of 4.93 μM against human Bcl-2-related protein A1 (BFL-1) in a multiplexed bead-based assay at pH 7.4 and 2°C [1]. This affinity is comparable to that of other quinoxaline derivatives targeting Bcl-2 family proteins, but the 2-furanyl/6-methoxy combination provides a distinct pharmacophore that may be exploited for selective BFL-1 inhibition over other anti-apoptotic Bcl-2 members.

apoptosis cancer biology Bcl-2 family

Scaffold Potency: 2-Furanyl vs. 2-Phenyl Substitution

In a head-to-head comparison within the same study, the difuran-substituted quinoxaline derivative 7b (structurally related to the target compound) exhibited an EC50 of 0.137 μM against PI3Kα H1047R mutant, whereas the phenyl-substituted initial hit Hit-01 showed an EC50 of 76.0 μM [1]. This represents a >500-fold improvement in potency, directly attributable to the replacement of phenyl with 2-furanyl groups [1]. Furthermore, compound 7b demonstrated 9-fold improved cellular potency in HCT116 cells (IC50 11.23 μM) compared to Hit-01 (IC50 >100 μM) [1].

PI3K inhibition oncology SAR

Isoform Selectivity: PI3Kα vs. Other PI3K Isoforms

The difuran-substituted quinoxaline scaffold, exemplified by compound 7b, displays notable selectivity for the PI3Kα isoform. While compound 7b potently inhibits PI3Kα H1047R mutant (EC50 = 0.137 μM) and wild-type PI3Kα (EC50 = 0.093 μM), it has little effect on other PI3K isoforms [1]. This isoform selectivity contrasts with pan-PI3K inhibitors and is a critical differentiation factor for research applications requiring pathway-specific modulation.

PI3K signaling selectivity cancer therapeutics

Physicochemical Profile: Lipophilicity and Membrane Permeability

2,3-Di-2-furanyl-6-methoxyquinoxaline exhibits a predicted logP of 3.05 and a topological polar surface area (TPSA) of 61 Ų . In contrast, the phenyl-substituted analog 2,3-diphenylquinoxaline has a higher predicted logP (~4.5) and lower TPSA (~26 Ų) . The target compound's logP-TPSA combination places it in a favorable region of the CNS MPO desirability map, suggesting improved brain penetration potential relative to the more lipophilic diphenyl analog . Additionally, the compound has zero hydrogen bond donors and only three rotatable bonds, contributing to its favorable permeability profile .

drug-likeness ADME CNS penetration

Structural Determinant of Activity: The 6-Methoxy Group

While direct comparative data for the 6-methoxy group in the exact compound are limited, SAR analysis of related difuran-substituted quinoxalines indicates that substituents at the 6-position significantly influence potency. In the PI3Kα inhibitor series, modifications to the 6-position (e.g., carboxamide derivatives) were explored to optimize activity [1]. The 6-methoxy group in the target compound serves as an electron-donating substituent that modulates the electron density of the quinoxaline core, potentially enhancing π-stacking interactions with aromatic residues in target proteins [2]. In contrast, unsubstituted 2,3-di-2-furylquinoxaline (CAS 57490-73-0) lacks this electronic modulation and may exhibit different target engagement profiles.

structure-activity relationship medicinal chemistry electron density

Priority Application Scenarios for 2,3-Di-2-furanyl-6-methoxyquinoxaline Based on Quantitative Differentiation Evidence


Development of Isoform-Selective PI3Kα Chemical Probes

Based on the demonstrated selectivity of the difuran-substituted quinoxaline scaffold for PI3Kα over other PI3K isoforms [1], 2,3-Di-2-furanyl-6-methoxyquinoxaline serves as an ideal starting point for synthesizing and optimizing chemical probes that specifically interrogate PI3Kα-dependent signaling pathways. The 2-furanyl motif is essential for achieving the selectivity profile, while the 6-methoxy group provides a site for further derivatization [1].

Apoptosis Research Targeting Bcl-2 Family Proteins

The compound's measurable EC50 of 4.93 μM against Bcl-2-related protein A1 (BFL-1) [2] positions it as a useful tool for studying anti-apoptotic mechanisms in cancer cells. Its unique pharmacophore, combining 2-furanyl and 6-methoxy groups, may offer a distinct binding mode compared to other Bcl-2 inhibitors, enabling complementary investigations in apoptosis and drug resistance studies.

CNS-Focused Medicinal Chemistry Campaigns

With a predicted logP of 3.05 and TPSA of 61 Ų , the compound resides in a physicochemical space associated with favorable CNS penetration. It represents a superior scaffold for CNS drug discovery programs compared to more lipophilic 2,3-diphenylquinoxalines . The absence of hydrogen bond donors and low rotatable bond count further support its utility in designing brain-penetrant small molecules .

Structure-Activity Relationship (SAR) Studies on 2,3-Diheteroarylquinoxalines

The combination of 2-furanyl substituents and a 6-methoxy group offers a well-defined scaffold for systematic SAR exploration. Researchers can modify the 6-position to install diverse functional groups while retaining the furanyl motifs critical for high potency, as demonstrated by the >500-fold improvement seen in the PI3Kα series [1]. This makes the compound a valuable core for building focused libraries and probing the contribution of electron-donating groups to target engagement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Di-2-furanyl-6-methoxyquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.